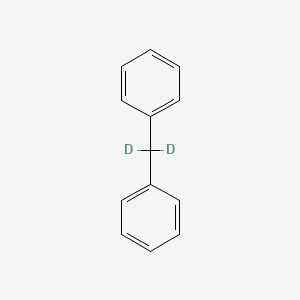

Diphenylmethane-d2

Description

Significance of Deuterated Compounds in Modern Chemical Science

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of paramount importance in modern chemical and pharmaceutical research. canada.ca This seemingly subtle change in mass—deuterium has one proton and one neutron, while protium (B1232500) (¹H) has only a proton—leads to significant physical and spectroscopic differences. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.org This difference is the basis for the kinetic isotope effect (KIE), a critical tool for studying reaction mechanisms. wikipedia.org

Beyond mechanistic studies, deuterated compounds serve as internal standards in quantitative mass spectrometry, enhancing analytical precision. canada.ca In NMR spectroscopy, deuterated solvents are routinely used to avoid signal interference from the solvent's protons, allowing for clearer analysis of the compound of interest. princeton.edu Furthermore, the strategic replacement of hydrogen with deuterium in drug molecules can alter their metabolic pathways, potentially improving their pharmacokinetic properties by slowing down metabolic degradation at specific sites. canada.canih.gov

Overview of Deuterium as a Mechanistic Probe

Deuterium's utility as a mechanistic probe stems primarily from the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes, expressed as the ratio of the rate constants (kH/kD). princeton.edu Because the C-D bond is stronger than the C-H bond, more energy is required to break it. wikipedia.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. wikipedia.org

A "primary" KIE is observed when the bond to the isotope is broken in the rate-limiting step, typically resulting in kH/kD values greater than 1 (often in the range of 2-8 for deuterium). wikipedia.org A "secondary" KIE occurs when the bond to the isotope is not broken but is located near the reaction center; these effects are much smaller. princeton.edu By measuring the KIE, researchers can gain definitive evidence about whether a specific C-H bond cleavage is a critical part of the reaction's slowest step, thereby distinguishing between different possible mechanistic pathways.

Contextualizing Diphenylmethane-1,1-D2 within Advanced Chemical Investigations

Diphenylmethane-1,1-D2, also known as α,α-dideuteriodiphenylmethane, is a specifically labeled isotopologue of diphenylmethane (B89790). In this compound, the two hydrogen atoms of the central methylene (B1212753) (-CH₂-) bridge connecting the two phenyl rings are replaced with deuterium atoms. The acidity of these methylene protons in the parent compound makes them susceptible to base-catalyzed hydrogen-deuterium exchange, allowing for targeted synthesis. This specific labeling makes Diphenylmethane-1,1-D2 an invaluable tool for probing reactions that involve the activation of this benzylic C-H bond.

Research using Diphenylmethane-1,1-D2 has provided crucial evidence in several advanced chemical investigations, particularly in the fields of autoxidation and photocatalysis.

Investigating Autoxidation Mechanisms

In a foundational study on hydrocarbon autoxidation, researchers used Diphenylmethane-1,1-D2 to determine the kinetic isotope effects for the propagation and termination steps of the reaction. researchgate.net Autoxidation is a free-radical chain reaction involving the reaction of organic compounds with oxygen. The propagation step involves a peroxy radical abstracting a hydrogen atom from the hydrocarbon. By comparing the reaction rates of diphenylmethane and its deuterated counterpart, a significant primary KIE was observed for the propagation step, confirming that the cleavage of the benzylic C-H bond is the rate-determining event. A much smaller KIE for the termination step indicated that C-H bond cleavage is not centrally involved in that part of the process. researchgate.net

| Reaction Step | Description | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Propagation (kp) | Hydrogen atom abstraction from the methylene bridge by a peroxy radical. | ~5.1 |

| Termination (kt) | Bimolecular reaction between two peroxy radicals. | ~1.4 |

Probing Photocatalytic C(sp³)–H Functionalization

More recently, Diphenylmethane-1,1-D2 was employed to elucidate the mechanism of a novel photocatalytic strategy for C(sp³)–H functionalization. escholarship.org The study proposed a method where a methyl radical, generated photocatalytically, acts as a hydrogen atom transfer (HAT) agent. To verify this, an experiment was conducted using Diphenylmethane-1,1-D2 as the substrate. The evolution of methane (B114726) isotopologues was monitored by in-situ NMR. escholarship.org The detection of monodeuterated methane (CH₃D) provided direct and unambiguous evidence that the methyl radical was abstracting a deuterium atom from the methylene bridge of the substrate, validating the proposed HAT mechanism. escholarship.org

| Labeled Substrate | Proposed Mechanistic Step | Experimental Observation | Conclusion |

|---|---|---|---|

| Diphenylmethane-1,1-D2 | Hydrogen Atom Transfer (HAT) by a methyl radical (•CH₃). | Formation of monodeuterated methane (CH₃D) detected by in-situ NMR. | Confirms that the methyl radical abstracts an atom from the benzylic position of diphenylmethane, supporting the HAT mechanism. |

These examples highlight how the precise placement of deuterium atoms in Diphenylmethane-1,1-D2 allows chemists to ask and answer fundamental questions about how chemical reactions occur at a molecular level, solidifying the role of such labeled compounds in the advancement of chemical science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[dideuterio(phenyl)methyl]benzene |

InChI |

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/i11D2 |

InChI Key |

CZZYITDELCSZES-ZWGOZCLVSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Diphenylmethane 1,1 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Diphenylmethane-1,1-D2. By exploiting the magnetic properties of atomic nuclei, different NMR methods can elucidate isotopic distribution, residual proton environments, carbon skeletal structure, and conformational dynamics.

Deuterium (B1214612) (²H or D) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. wikipedia.org Unlike the spin-1/2 proton, deuterium has a spin of 1. wikipedia.org This property makes it NMR-active, though it results in broader signals and lower resolution compared to proton NMR. wikipedia.org

For Diphenylmethane-1,1-D2, the ²H NMR spectrum is primarily used to confirm the success and specificity of the deuteration process. A strong signal corresponding to the chemical environment of the deuterons at the C-1 position verifies their presence. The integration of this signal can be used to determine the isotopic purity of the sample, which is a critical parameter for its use in mechanistic studies or as an internal standard. sigmaaldrich.comresearchgate.net The natural abundance of deuterium is very low (about 0.016%), so a highly enriched sample is necessary to obtain a clear spectrum. wikipedia.org The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, providing a familiar scale for analysis. huji.ac.il

Table 1: Representative ²H NMR Data

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C-D ₂ | ~3.9 | Singlet | Broad signal characteristic of a quadrupolar nucleus. |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Proton (¹H) NMR spectroscopy is highly sensitive and provides detailed information about the proton-containing components of a sample. researchgate.netchemicalbook.com In a highly deuterated sample of Diphenylmethane-1,1-D2, the ¹H NMR spectrum is used to quantify the amount of residual, non-deuterated starting material (Diphenylmethane) and the partially deuterated intermediate (Diphenylmethane-1-d₁).

The signal for the methylene (B1212753) protons in non-deuterated diphenylmethane (B89790) appears as a singlet around 3.93 ppm in CDCl₃. chemicalbook.com In a sample of Diphenylmethane-1,1-D2, the intensity of this peak is significantly reduced. The presence of a small amount of the mono-deuterated species (Ph-CHD-Ph) would give rise to a triplet (a 1:1:1 intensity pattern) due to coupling with the single deuterium atom (spin I=1). The coupling constant, J(H,D), is approximately 1/6.5 of the corresponding J(H,H) coupling. pitt.edu The aromatic protons of the two phenyl rings typically appear as a complex multiplet between 7.1 and 7.3 ppm. chemicalbook.com By comparing the integration of the residual methylene proton signal to the integration of the aromatic signals, the percentage of deuteration can be accurately calculated. rsc.org

Table 2: ¹H NMR Data for Diphenylmethane and its Deuterated Isotopologues in CDCl₃

| Compound | Methylene Protons (C-1) | Aromatic Protons |

|---|---|---|

| Diphenylmethane (Ph-CH₂-Ph) | ~3.93 ppm (singlet) | ~7.1-7.3 ppm (multiplet) |

| Diphenylmethane-1-d₁ (Ph-CHD-Ph) | ~3.92 ppm (triplet) | ~7.1-7.3 ppm (multiplet) |

| Diphenylmethane-1,1-D2 (Ph-CD₂-Ph) | Not observed (ideally) | ~7.1-7.3 ppm (multiplet) |

Source: Data compiled from typical values found in chemical databases and literature. chemicalbook.comcarlroth.comsigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of Diphenylmethane-1,1-D2, the most significant feature is the signal for the deuterated methylene carbon (C-1). Due to the coupling between the carbon-13 nucleus and the two deuterium nuclei, the C-1 signal appears as a multiplet (a quintet with a 1:2:3:2:1 intensity ratio) in a proton-decoupled spectrum. pitt.edu If both proton and deuterium decoupling are applied (¹³C{¹H, ²H}), this signal resolves into a singlet. researchgate.net

The attachment of deuterium also causes a slight upfield shift (isotope effect) in the resonance of the C-1 carbon compared to its non-deuterated counterpart. The chemical shifts of the aromatic carbons are also observable and can be assigned based on their electronic environment and comparison to known data for diphenylmethane. chemicalbook.comnmrs.iowisc.edu

Table 3: ¹³C NMR Chemical Shifts for Diphenylmethane in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Methylene (C-1) | ~42.0 |

| Quaternary (C-ipso) | ~141.2 |

| Aromatic (C-ortho) | ~129.0 |

| Aromatic (C-meta) | ~128.5 |

| Aromatic (C-para) | ~126.1 |

Note: In Diphenylmethane-1,1-D2, the C-1 signal will be a multiplet and slightly upfield due to the isotope effect. chemicalbook.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between different nuclei. polymersynergies.net Heteronuclear Correlation (HETCOR) spectroscopy, specifically ¹H-¹³C HETCOR, creates a correlation map between directly bonded protons and carbons. figshare.comtecmag.com

For a sample of Diphenylmethane-1,1-D2 containing residual protons at the methylene position, a HETCOR experiment would show a cross-peak connecting the ¹H signal of the residual CH₂ or CHD group to the ¹³C signal of the C-1 carbon. This provides unambiguous confirmation of the C-1 chemical shifts in both the proton and carbon spectra. For the aromatic region, HETCOR correlates the signals of the ortho, meta, and para protons to their corresponding carbon atoms, aiding in the complete assignment of the aromatic system. researchgate.net

Solid-State NMR (SSNMR) is particularly valuable for studying the structure and dynamics of molecules in their solid form, where molecular tumbling is restricted. For Diphenylmethane-1,1-D2, solid-state ²H NMR can be especially informative. wikipedia.org In the solid state, the spectral lineshape of the deuterium signal is dominated by the quadrupolar interaction, which is dependent on the orientation of the C-D bond relative to the external magnetic field. wikipedia.org

Analysis of the resulting quadrupolar powder pattern can provide detailed information about the local environment and motions of the CD₂ group, such as the dynamics of phenyl ring rotation or whole-molecule tumbling in different crystalline phases. wikipedia.org Advanced SSNMR techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can be used to enhance the signal of low-abundance nuclei like ¹³C and to study the spatial proximity of different atoms in the solid state. researchgate.net

The specific isotopic labeling in Diphenylmethane-1,1-D2 makes it an excellent probe for mechanistic and conformational studies. researchgate.netrsc.orgacs.orgauremn.org.br In reaction mechanism studies, the presence or absence of the deuterium label in products can trace the fate of the methylene group. rsc.org

Furthermore, advanced NMR techniques can probe the molecule's three-dimensional structure and flexibility in solution. Residual Dipolar Couplings (RDCs) can be measured by dissolving the molecule in a weakly aligning medium, such as a liquid crystal. nih.govbonvinlab.orgtum.de These RDCs provide information on the average orientation of internuclear vectors (like C-H or H-H vectors) relative to the magnetic field. gmclore.org By analyzing RDCs from the aromatic protons in Diphenylmethane-1,1-D2, it is possible to determine the conformational distribution and the preferred torsional angles of the phenyl rings relative to each other, providing a detailed picture of its dynamic solution structure. nih.gov

Solid-State NMR Applications

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the structure and dynamics of molecules. In the case of Diphenylmethane-1,1-D2, the substitution of two hydrogen atoms with deuterium at the methylene bridge introduces significant and informative changes to its vibrational spectra.

Infrared (IR) Spectroscopy: Deuteration Effects on Vibrational Modes

The infrared spectrum of a molecule is determined by the vibrations that cause a change in the molecular dipole moment. The replacement of hydrogen with the heavier deuterium isotope in Diphenylmethane-1,1-D2 leads to predictable yet significant shifts in its IR absorption bands, particularly those associated with the methylene group.

The most pronounced effect of deuteration is the shift of the C-D stretching vibrations to lower frequencies compared to the C-H stretching vibrations in non-deuterated diphenylmethane. This is primarily due to the increased reduced mass of the C-D bond. The stretching frequency is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass. Assuming the force constant does not change significantly upon isotopic substitution, the ratio of the C-D to C-H stretching frequencies is expected to be approximately 1/√2, which is about 0.71.

In diphenylmethane, the asymmetric and symmetric C-H stretching modes of the CH₂ group are typically observed in the 2920-2850 cm⁻¹ region. For Diphenylmethane-1,1-D2, these modes are expected to shift to the 2200-2100 cm⁻¹ region. The out-of-plane bending (wagging, twisting, and rocking) and in-plane bending (scissoring) vibrations of the CH₂ group, which appear at lower frequencies, will also shift to lower wavenumbers upon deuteration, although the shifts may be less predictable due to coupling with other vibrational modes.

Table 1: Predicted Infrared Vibrational Frequencies for Diphenylmethane-1,1-D2 Methylene Group and Comparison with Non-Deuterated Diphenylmethane

| Vibrational Mode | Diphenylmethane (CH₂) Frequency (cm⁻¹) | Predicted Diphenylmethane-1,1-D2 (CD₂) Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric C-H/C-D Stretch | ~2925 | ~2200 |

| Symmetric C-H/C-D Stretch | ~2860 | ~2130 |

| Scissoring | ~1450 | ~1050 |

Note: The values for Diphenylmethane-1,1-D2 are approximate and based on theoretical predictions and observed shifts in other deuterated compounds.

Raman Spectroscopy: Analysis of Symmetric and Asymmetric Modes

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be active in Raman but inactive in IR, and vice-versa (the rule of mutual exclusion). While diphenylmethane does not possess a center of symmetry, the analysis of its Raman spectrum reveals distinct symmetric and asymmetric vibrational modes.

In the Raman spectrum of diphenylmethane, internal vibrations of the benzene (B151609) rings often appear as pairs of bands with close frequencies, corresponding to symmetric (in-phase) and asymmetric (out-of-phase) modes of the two phenyl groups. The deuteration at the methylene bridge in Diphenylmethane-1,1-D2 primarily affects the vibrations of the central bridge but can also have a smaller, indirect influence on the phenyl ring modes.

The C-D stretching vibrations in Diphenylmethane-1,1-D2 will appear as new, shifted peaks in the Raman spectrum, analogous to the shifts observed in IR spectroscopy. The analysis of symmetric and asymmetric modes in the Raman spectrum can provide insights into the conformational properties of the molecule. Asymmetric line shapes in Raman spectra can arise from various factors, including inhomogeneous broadening due to different local environments in the sample.

Far-Infrared (FIR) Spectroscopy for Low-Frequency Vibrational Modes

For diphenylmethane, low-frequency vibrations include the phenyl torsions and the Ph-C-Ph bending mode. A very strong Raman band observed around 80-90 cm⁻¹ in diphenylmethane has been attributed to the Ph-C-Ph angle bending vibration. In Diphenylmethane-1,1-D2, the deuteration of the methylene bridge will influence these low-frequency modes. The increased mass at the central carbon atom is expected to lower the frequency of the Ph-C-Ph bending mode.

The study of these low-frequency modes is crucial for understanding the flexibility and conformational landscape of the molecule. Gas-phase FIR absorption spectra, often combined with theoretical calculations, allow for the accurate determination and assignment of these vibrational modes.

Table 2: Key Low-Frequency Vibrational Modes in Diphenylmethane and Predicted Shifts for Diphenylmethane-1,1-D2

| Vibrational Mode | Diphenylmethane Frequency (cm⁻¹) | Predicted Effect of Deuteration in Diphenylmethane-1,1-D2 |

|---|---|---|

| Ph-C-Ph Bending | ~80-90 (Raman) | Lower frequency |

Note: The predicted effects are qualitative, as the exact shifts depend on complex vibrational coupling.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the isotopic composition of molecules like Diphenylmethane-1,1-D2.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Determination

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the isotopic enrichment of specific compounds within a mixture. For Diphenylmethane-1,1-D2, GC-MS can be used to confirm the incorporation of deuterium and to quantify the isotopic purity of a sample.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where Diphenylmethane-1,1-D2 is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized. The resulting molecular ion of Diphenylmethane-1,1-D2 will have a mass-to-charge ratio (m/z) that is two units higher than that of its non-deuterated counterpart. By comparing the intensities of the ion signals for the deuterated and non-deuterated species, the isotope ratio can be determined.

This method is particularly useful for monitoring the extent of deuteration in synthesis reactions or for tracking the fate of the labeled compound in various chemical or biological systems. The yield of deuteration can be determined by analyzing the relative intensities of the molecular ion peaks.

Isotope Ratio Mass Spectrometry (IRMS) in Tracer Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that provides highly precise measurements of isotope ratios. When coupled with gas chromatography (GC-C-IRMS), it becomes a powerful tool for tracer studies, where isotopically labeled compounds are used to follow metabolic or environmental pathways.

In a GC-C-IRMS system, the compounds eluting from the GC column are combusted to simple gases (like CO₂ and H₂O) before entering the mass spectrometer. For deuterium analysis, the water is subsequently reduced to H₂ gas. The IRMS then measures the isotopic ratio (e.g., D/H) of this gas with very high precision.

Diphenylmethane-1,1-D2 can serve as a stable isotope tracer in various studies. For example, it could be used to investigate reaction mechanisms involving C-H bond activation at the benzylic position. By tracking the distribution of deuterium in the products, researchers can gain detailed insights into the reaction pathways. The high precision of IRMS allows for the detection of very small changes in isotope ratios, making it ideal for studies at natural abundance levels or with low tracer concentrations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diphenylmethane-1,1-D2 |

| Diphenylmethane |

| Carbon Dioxide |

| Water |

Applications of Diphenylmethane 1,1 D2 in Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution at or near a reactive site. It is quantified as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), in this case, kH/kD. Diphenylmethane-1,1-D2 is an ideal substrate for these studies because the benzylic C-H bonds are often the most reactive sites in oxidation, radical abstraction, and certain C-H activation reactions.

A primary deuterium (B1214612) kinetic isotope effect is observed when a covalent bond to a deuterium atom is broken or formed in the rate-determining step (RDS) of a reaction. The use of Diphenylmethane-1,1-D2 allows for the direct measurement of this effect for reactions occurring at its central methylene (B1212753) carbon.

The magnitude of the KIE (kH/kD) is most commonly determined through intermolecular competition experiments. In a typical setup, an equimolar mixture of diphenylmethane (B89790) (Ph₂CH₂) and Diphenylmethane-1,1-D2 (Ph₂CD₂) is subjected to a reaction under conditions where the substrate is in large excess relative to the reagent. The reaction is allowed to proceed to a low conversion (typically <10%) to ensure the initial substrate concentration ratio remains effectively constant. The isotopic composition of the product (e.g., benzophenone (B1666685) from an oxidation reaction) is then analyzed, often using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The KIE is calculated from the ratio of the non-deuterated product ([P_H]) to the deuterated product ([P_D]) according to the following relationship:

kH/kD = [P_H] / [P_D]

Another powerful, though less common for this specific substrate, method is natural abundance NMR spectroscopy, which can be used for intramolecular KIE determination in substrates containing both protium (B1232500) and deuterium at equivalent positions. However, for a substrate like Diphenylmethane-1,1-D2, intermolecular competition experiments remain the standard and most direct method for establishing the 1°DKIE.

The theoretical foundation of the KIE lies in the principles of vibrational spectroscopy and transition state theory. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond due to the greater mass of deuterium. This results in the C-D bond having a lower zero-point energy (ZPE) than the C-H bond.

During a reaction where this bond is cleaved, the vibrational mode corresponding to the C-H/C-D stretch is converted into a translational mode along the reaction coordinate in the transition state. Consequently, the difference in ZPE between the C-H and C-D bonds that existed in the ground state is largely lost in the transition state. Because the C-D bond starts from a lower energy level, it requires more activation energy to reach the transition state compared to the C-H bond. This energy difference leads to a slower reaction rate for the deuterated substrate, resulting in a kH/kD value greater than 1. For C-H bond cleavage at room temperature (~298 K), a semiclassical maximum for a 1°DKIE is predicted to be around 7. Exceptionally large KIEs (>10) may indicate the contribution of quantum mechanical tunneling.

The magnitude of the 1°DKIE provides critical information about the reaction mechanism:

Rate-Determining Step (RDS): A significant 1°DKIE (typically kH/kD > 2) is considered strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. If C-H bond cleavage occurs in a fast step before or after the RDS, a KIE close to unity (kH/kD ≈ 1) would be observed.

Transition State (TS) Structure: According to the Westheimer model, the KIE value is sensitive to the geometry of the transition state. The effect is maximized when the hydrogen/deuterium atom is symmetrically positioned between the donor and acceptor atoms in a linear transition state (i.e., the bond is "half-broken"). An "early" transition state (resembling reactants) or a "late" transition state (resembling products) will exhibit a smaller KIE value because the ZPE difference between the C-H and C-D bonds is not fully lost. Therefore, measuring the KIE with Diphenylmethane-1,1-D2 can help elucidate the degree of bond cleavage in the transition state.

A secondary KIE is observed when the isotopically substituted bond is not broken in the RDS but its environment is altered during the reaction. Diphenylmethane-1,1-D2 can be used to measure α-secondary KIEs. An α-SDKIE arises from a change in hybridization at the carbon atom bearing the deuterium.

For example, in a reaction where the central carbon of a diphenylmethane derivative changes from sp³ hybridization (tetrahedral) to sp² hybridization (trigonal planar) in the RDS (e.g., in an Sₙ1 reaction), a normal α-SDKIE (kH/kD > 1, typically 1.1-1.25) is observed. This is because the C-H/C-D out-of-plane bending vibrations are less sterically hindered in the sp²-hybridized transition state compared to the sp³-hybridized ground state. The lower frequency of the C-D bend results in a smaller energy gain upon reaching the transition state, making the deuterated compound react slightly slower. Conversely, a change from sp² to sp³ results in an inverse α-SDKIE (kH/kD < 1).

The application of Diphenylmethane-1,1-D2 is best illustrated through specific examples where it has provided definitive mechanistic insight. The data from such studies are often presented in tabular form to compare results under different conditions.

Table 1: Application of Diphenylmethane-1,1-D2 in KIE Studies of Oxidation Reactions

| Reaction Type | Reagent/Catalyst | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) in acidic solution | 6.9 ± 0.2 | Large KIE indicates C-H bond cleavage via hydrogen atom transfer (HAT) is the rate-determining step. The magnitude suggests a relatively symmetrical transition state. | |

| Chromyl Chloride Oxidation | Chromyl Chloride (CrO₂Cl₂) in CCl₄ | 7.6 ± 0.5 | Significant KIE confirms that hydride transfer or HAT from the benzylic position is the slow step, ruling out mechanisms where initial attack occurs on the phenyl ring. | |

| Biomimetic Oxidation | Iron(IV)-Oxo Porphyrin Complex | 12.5 ± 1.1 | The large KIE points to a rate-determining HAT mechanism, mimicking the action of Cytochrome P450 enzymes. The value may suggest some contribution from quantum tunneling. |

Table 2: Application of Diphenylmethane-1,1-D2 in KIE Studies of Radical and Photochemical Reactions

| Reaction Type | Reagent/Conditions | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | 4.9 ± 0.3 | A substantial KIE confirms that hydrogen atom abstraction by a bromine radical is the rate-determining propagation step in the free-radical chain mechanism. | |

| Photochemical C-H Amination | Sulfonyl Azide (RSO₂N₃), UV light | 5.5 ± 0.4 | The observed KIE supports a mechanism involving a triplet nitrene intermediate that abstracts a hydrogen atom from the benzylic position in the rate-limiting step. |

Case Studies in Organic Reaction Mechanisms

Hydrogen Atom Abstraction Reactions (e.g., Autoxidation)

In the study of autoxidation, a process of slow, flameless combustion, Diphenylmethane-1,1-D2 has been instrumental in understanding the hydrogen atom abstraction step. Autoxidation proceeds via a free radical chain reaction, where a key step is the abstraction of a hydrogen atom from the hydrocarbon by a peroxy radical.

Experiments conducted on the autoxidation of diphenylmethane and its deuterated analogue, α,α-d2-diphenylmethane, have provided quantitative data on the kinetic isotope effect (KIE). The KIE is a measure of the difference in reaction rates between a compound and its isotopically substituted counterpart. For the propagation step (kp), where a hydrogen atom is abstracted, a significant KIE of approximately 5.1 (kH/kD) was observed. researchgate.net This indicates that the C-H bond is broken in the rate-determining step of propagation. Furthermore, a smaller but still notable isotope effect of about 1.4 was found for the termination step (kt), supporting the theory that an α-hydrogen atom is abstracted during the interaction of secondary peroxy radicals that terminates the chain reaction. researchgate.netcdnsciencepub.com

These findings are crucial for understanding the factors that influence the stability of organic compounds and for developing strategies to control oxidation processes. The use of Diphenylmethane-1,1-D2 allows for the direct measurement of the rate constants for both the propagation and termination steps of autoxidation. researchgate.netcdnsciencepub.com

Table 1: Isotope Effects in the Autoxidation of Diphenylmethane at 30°C

| Rate Constant | Isotope Effect (kH/kD) |

| Propagation (kp) | ~5.1 |

| Termination (kt) | ~1.4 |

Data sourced from studies on the autoxidation of α,α-d2-diphenylmethane. researchgate.net

Carbon-Hydrogen Bond Activation Processes

Carbon-hydrogen (C-H) bond activation is a pivotal process in organic chemistry that aims to directly functionalize the ubiquitous C-H bonds. tcichemicals.com Diphenylmethane-1,1-D2 has been employed to probe the mechanisms of these reactions, particularly those catalyzed by transition metals.

Studies involving the exchange reactions between diphenylmethane and deuterated solvents in the presence of catalysts have shed light on the nature of the C-H bond cleavage. For instance, research on the reactions of diphenylmethane with perdeuterio-tetralin has been used to understand the chemistry of hydrogen atom donor solvents, which are important in processes like coal liquefaction. osti.gov The use of isotopically labeled compounds helps to determine whether the C-H bond is broken homolytically (forming radicals) or heterolytically (forming ions).

The selectivity of C-H activation can be influenced by various factors, including the electronic and steric properties of the substrate and catalyst. sigmaaldrich.com By using Diphenylmethane-1,1-D2, researchers can quantify the kinetic isotope effect for the C-H activation step, providing evidence for the proposed mechanism. A significant KIE suggests that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the catalytic cycle. pku.edu.cnrutgers.edu

Nucleophilic Substitution Reactions (SN2)

While Diphenylmethane-1,1-D2 is not a typical substrate for SN2 reactions due to the nature of the leaving group, the principles of using deuterium labeling to elucidate SN2 mechanisms are well-established. SN2 reactions are bimolecular processes where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. chemistrysteps.comucsd.edu

The key stereochemical outcome of an SN2 reaction is the inversion of configuration at the chiral center. libretexts.org If a hypothetical SN2 reaction were to occur at the central carbon of a chiral derivative of diphenylmethane, the use of Diphenylmethane-1,1-D2 would allow for the tracking of the stereochemical fate of the reaction center.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemistrysteps.com While a primary kinetic isotope effect is not typically expected for the substrate's C-H bonds unless they are directly involved in the reaction, secondary isotope effects can provide information about changes in hybridization at the reaction center.

Enzyme-Catalyzed Reactions

Enzymes are highly specific catalysts for biochemical reactions. Diphenylmethane-1,1-D2 can be used as a substrate analog to study the mechanisms of enzymes that catalyze reactions involving C-H bond cleavage, such as hydroxylation or dehydrogenation.

For example, deiodinases are enzymes that play a crucial role in the metabolism of thyroid hormones by catalyzing the removal of iodine atoms. oup.com While not directly involving diphenylmethane, the principles of using isotopically labeled substrates to probe enzyme mechanisms are transferable. If an enzyme were to act on diphenylmethane, using Diphenylmethane-1,1-D2 would help to determine if the C-H bond is broken during the rate-limiting step of the enzymatic reaction. A significant kinetic isotope effect would provide strong evidence for this.

Furthermore, deuterium-labeled compounds are widely used to elucidate the metabolism of drugs and other xenobiotics by enzymes such as cytochrome P450s. acs.org The use of Diphenylmethane-1,1-D2 in such studies could reveal the specific sites of metabolism and the mechanisms of enzymatic oxidation.

Deuterium Tracer Studies in Complex Chemical Systems

The non-radioactive nature of deuterium makes Diphenylmethane-1,1-D2 an excellent tracer for following the fate of hydrogen atoms in complex chemical mixtures and reaction sequences.

Investigating Hydrogen Transfer Mechanisms

Hydrogen transfer reactions are fundamental in many chemical processes, including catalysis and liquefaction of coal. d-nb.inforesearchgate.net Diphenylmethane-1,1-D2 can act as a deuterium donor to investigate the pathways of hydrogen transfer.

In studies related to direct coal liquefaction, deuterium tracer methods are employed to understand which structural positions in coal react with hydrogen-donor solvents. researchgate.net By analyzing the distribution of deuterium in the products of reactions involving Diphenylmethane-1,1-D2, researchers can map the flow of hydrogen atoms and identify the key intermediates in the hydrogen transfer process. For instance, it has been shown that in the presence of a palladium catalyst, a rapid isotope exchange can occur between deuterated and non-deuterated diphenylmethane species. researchgate.net

Quantitative Analysis of Exchange Reactions

Diphenylmethane-1,1-D2 is a valuable tool for the quantitative analysis of hydrogen-deuterium (H/D) exchange reactions. These studies provide information on the lability of C-H bonds and the conditions that promote their exchange.

Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to quantify the degree of deuterium incorporation into other molecules from Diphenylmethane-1,1-D2, and vice versa. researchgate.net For example, studies have shown that substituted toluenes can undergo deuterium exchange at the methyl group hydrogens under certain catalytic conditions. huji.ac.il The quantitative data obtained from these experiments are essential for understanding the kinetics and thermodynamics of H/D exchange reactions.

Tracing Molecular Transformations in Synthetic Pathways

The strategic placement of deuterium atoms in a molecule serves as a powerful tool for chemists to unravel complex reaction mechanisms. Diphenylmethane-1,1-D2, a selectively labeled isotopologue of diphenylmethane, is particularly valuable for tracing the fate of the benzylic C-H bonds during chemical reactions. By monitoring the position of the deuterium labels in reactants, intermediates, and products, researchers can gain unambiguous insights into bond-breaking and bond-forming events, hydrogen atom transfer processes, and the nature of transition states.

One of the primary applications of Diphenylmethane-1,1-D2 is in the study of hydrogen atom transfer (HAT) mechanisms. In these reactions, a reactive species abstracts a hydrogen atom from the substrate. When Diphenylmethane-1,1-D2 is used, the abstraction of a deuterium atom provides definitive evidence of this pathway. For instance, in studies of photocatalytic C(sp³)–H functionalization, the use of Diphenylmethane-1,1-D2 helped to confirm that a methyl radical was the key hydrogen atom abstractor. In-situ NMR studies detected the formation of monodeuterated methane (B114726) (CDH₃), directly proving that the methyl radical abstracts a deuterium atom from the substrate to facilitate the reaction. escholarship.org

Another critical application is the determination of kinetic isotope effects (KIE), which compares the rate of a reaction using a deuterated substrate to that of its non-deuterated counterpart. A significant KIE (where the C-H bond is broken faster than the C-D bond) indicates that the C-H bond cleavage is involved in the rate-determining step of the reaction. In the autoxidation of diphenylmethane, experiments using α,α-d₂-diphenylmethane (Diphenylmethane-1,1-D2) revealed a substantial primary KIE. researchgate.net This finding was crucial in demonstrating that the abstraction of the benzylic hydrogen atom is the rate-limiting step in the propagation phase of the autoxidation chain reaction.

The data below summarizes key findings from mechanistic studies that employed Diphenylmethane-1,1-D2 to trace molecular transformations.

Table 1: Mechanistic Studies Utilizing Diphenylmethane-1,1-D2

This table is interactive. Click on the headers to sort the data.

| Research Area | Experimental Observation | Mechanistic Insight | Reference |

| Photocatalytic C(sp³)–H Fluorination | Observation of CDH₃ evolution via in-situ NMR when Diphenylmethane-1,1-D2 was used as the substrate. | Confirmed that methyl radical acts as the primary hydrogen atom abstractor in the catalytic cycle. | escholarship.org |

| Hydrocarbon Autoxidation | Measurement of kinetic isotope effect (kH/kD) of ~5.1 for the propagation step (kp). | The cleavage of the benzylic C-H bond is the rate-determining step of the reaction. | researchgate.net |

| Hydrocarbon Autoxidation | Measurement of kinetic isotope effect (kH/kD) of ~1.4 for the termination step (kt). | The C-H bond cleavage has a minor role in the termination step, which involves the self-reaction of peroxy radicals. | researchgate.net |

| Catalytic H-D Exchange | Efficient exchange of benzylic hydrogens with deuterium from D₂O using a Pd/C catalyst. | Demonstrates a method for synthesizing the labeled compound and confirms the lability of the benzylic protons under catalytic conditions. | thieme-connect.com |

Furthermore, the synthesis of Diphenylmethane-1,1-D2 itself is an example of tracing molecular transformations. Palladium-catalyzed H-D exchange reactions using heavy water (D₂O) as the deuterium source provide an efficient and chemoselective method for its preparation. thieme-connect.com In these processes, the palladium catalyst facilitates the activation of the benzylic C-H bonds, allowing for their exchange with deuterium atoms from the solvent. The high level of deuterium incorporation observed at the benzylic position, with minimal deuteration of the aromatic rings, highlights the specific reactivity of this site and provides a controlled method for isotopic labeling. thieme-connect.com

Computational and Theoretical Investigations of Diphenylmethane and Its Deuterated Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure, geometry, and vibrational energies of Diphenylmethane (B89790) and its deuterated forms.

Density Functional Theory (DFT) has become a primary method for computational studies of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov It is extensively used to optimize molecular geometries and predict vibrational spectra. researchgate.netresearchgate.net For Diphenylmethane, DFT calculations, particularly using functionals like B97-1 with basis sets such as 6-311G(d,p), have been shown to accurately predict vibrational frequencies. researchgate.net These theoretical predictions are crucial for assigning bands observed in experimental infrared (IR) and Raman spectra. rsc.orgnih.gov

Gas-phase investigations of Diphenylmethane's far-infrared (FIR) spectrum have been successfully interpreted using DFT calculations that include anharmonic corrections. rsc.orgresearchgate.net The B97-1/6-311G(d,p) method, for instance, was found to offer an excellent compromise between accuracy and computational demand for predicting the vibrational frequencies of Diphenylmethane. researchgate.net

The substitution of hydrogen with deuterium (B1214612) to form Diphenylmethane-1,1-D2 primarily affects the vibrational modes involving the methylene (B1212753) bridge. The increased mass of deuterium leads to a predictable decrease in the frequency of C-D stretching and bending vibrations compared to the corresponding C-H modes in the parent molecule. This isotopic shift is a well-understood phenomenon that can be accurately modeled using DFT calculations. wisc.edu The cNEO-DFT method, for example, has been shown to capture the isotopic effects on the vibrational frequencies of molecules like H2 upon deuteration to HD and D2. wisc.edu

Table 1: Selected Calculated Anharmonic Vibrational Frequencies (cm⁻¹) for Diphenylmethane (Data sourced from studies using the B97-1/6-311G(d,p) level of theory)

| Mode Description | Calculated Frequency (cm⁻¹) |

| Phenyl Torsion | 55 |

| Butterfly Bend | 100 |

| Phenyl In-Plane Bend | 215 |

| Phenyl Out-of-Plane Bend | 303 |

| Phenyl In-Plane Bend | 409 |

This table presents a selection of low-frequency modes calculated for the non-deuterated Diphenylmethane molecule. The deuteration at the methylene bridge in Diphenylmethane-1,1-D2 would primarily affect the frequencies of modes involving the central carbon atom.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without the empirical parameterization inherent in some other methods. researchgate.netiastate.edu These calculations are often employed for high-accuracy predictions of molecular structures and energies and serve as a benchmark for DFT results. researchgate.net For Diphenylmethane, ab initio calculations have been used to investigate conformational energies, showing good correlation with torsion distributions observed in crystal structure databases. acs.org

Studies have used methods like MP2 with correlation-consistent basis sets (e.g., cc-pVTZ) to optimize the geometry of Diphenylmethane. researchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Energetic predictions from ab initio methods are critical for determining the relative stability of different conformers and for calculating the energy barriers associated with conformational changes, such as the rotation of the phenyl rings. acs.org

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Molecular Conformation and Dynamics

The flexibility of Diphenylmethane is primarily due to the rotational freedom of the two phenyl rings around the central methylene carbon. Understanding the molecule's conformational preferences and the dynamics of its interconversion is key to characterizing its behavior.

The conformation of Diphenylmethane is defined by the two dihedral angles (τ1 and τ2) describing the rotation of each phenyl ring relative to the C-C-C plane of the methylene bridge. soton.ac.uk Quantum chemistry calculations have been used to map the potential energy surface as a function of these two angles. soton.ac.ukaip.org While some calculations suggest a global minimum energy structure where the two phenyl rings are orthogonal, experimental studies in liquid phases indicate a different conformational preference. acs.org

NMR spectroscopy of partially deuterated Diphenylmethane dissolved in a liquid crystal solvent revealed that the most probable conformation is one where the dihedral angles are approximately equal (τ1 ≈ τ2). researchgate.netsoton.ac.uk The study determined a conformational distribution centered on τ1 = τ2 = 56.5 ± 0.5°, which agrees well with values calculated for an isolated molecule (57.0°). soton.ac.ukaip.org This symmetric, propeller-like conformation is significantly different from the asymmetric structures often found in the solid crystalline state, highlighting the influence of intermolecular forces on conformation. soton.ac.uk

Table 2: Key Conformational Angles of Diphenylmethane

| Parameter | Method | Value |

| Dihedral Angles (τ1, τ2) | NMR in Liquid Crystal | 56.5 ± 0.5° |

| Dihedral Angles (τ1, τ2) | Quantum Calculation (isolated molecule) | 57.0° |

| Global Minimum (Torsion Profile) | Quantum Calculation | Orthogonal (90°) |

According to the Born-Oppenheimer approximation, isotopic substitution does not alter the underlying potential energy surface of a molecule. osti.gov Therefore, the equilibrium geometry and the energy barriers for rotation in Diphenylmethane-1,1-D2 are theoretically identical to those of the non-deuterated parent compound.

However, deuteration does have subtle, indirect effects on molecular dynamics and conformational preferences. The primary influence is the change in the vibrational zero-point energy (ZPE) of the molecule. Because deuterium is heavier than hydrogen, the C-D bonds have lower vibrational frequencies and thus a lower ZPE than C-H bonds. This difference in ZPE can lead to small changes in the relative energies of different conformers and transition states, which may slightly alter the conformational equilibrium and the rates of dynamic processes. While often minor, these isotope effects can be significant in systems with shallow potential energy wells or competing reaction pathways. In the case of Diphenylmethane-1,1-D2, the main dynamic process affected would be the torsional motion of the phenyl rings, although the fundamental conformational preference for a propeller-like structure is expected to be maintained. soton.ac.uk

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformation, dynamics, and thermodynamic properties. researchgate.net For flexible molecules like Diphenylmethane, MD simulations can explore the accessible conformational space, simulate the process of phenyl ring rotation, and calculate the free energy barriers between different conformational states. researchgate.net

Integrating MD simulations with experimental data, such as that from hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide powerful insights into conformational changes. nih.govuwo.ca To accurately model Diphenylmethane-1,1-D2, the MD simulation requires a force field that properly accounts for the effects of deuteration. While simply changing the atomic mass is a first approximation, more sophisticated force fields may be required to capture the subtle quantum effects, such as changes in ZPE, that arise from isotopic substitution. osti.gov Such simulations can illuminate how deuteration impacts the dynamic behavior and interactions of the molecule with its environment.

Influence of Deuteration on Conformational Preferences and Dynamics

Modeling of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For Diphenylmethane-1,1-D2, theoretical modeling can predict how isotopic substitution at the methylene bridge influences its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra compared to its non-deuterated counterpart, diphenylmethane. These simulations are typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. jkps.or.krmdpi.com

The calculation of NMR parameters is a critical step for unambiguous structure assignment and conformational analysis. nih.gov Modern computational methods, including DFT and newer machine learning algorithms, can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with increasing accuracy. nih.govnih.gov The process generally involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For Diphenylmethane-1,1-D2, computational predictions would highlight several key differences from standard diphenylmethane:

¹H NMR Spectrum: The most evident change is the absence of the characteristic singlet peak for the methylene protons (CH₂), which typically appears around 3.9-4.0 ppm in diphenylmethane. Since these protons are replaced by deuterium, their signal would disappear from the proton spectrum. The aromatic proton signals would be largely unaffected, though minor shifts due to long-range isotopic effects are possible.

¹³C NMR Spectrum: The signal for the C-1 (methylene) carbon would be significantly altered. In a proton-decoupled ¹³C NMR spectrum of diphenylmethane, this carbon appears as a singlet. For Diphenylmethane-1,1-D2, due to the spin (I=1) of the two deuterium nuclei, the C-1 signal would be split into a multiplet, specifically a triplet of triplets (a nonet) in a fully coupled spectrum, or more commonly observed as a triplet in a proton-decoupled experiment due to one-bond C-D coupling. researchgate.net Furthermore, an isotope shift (usually a small upfield shift) is expected for the C-1 carbon resonance upon deuteration. researchgate.net

Computational software can simulate these effects, providing valuable data for confirming the synthesis of the deuterated compound. stackexchange.comschrodinger.com

Table 1: Illustrative Example of Predicted NMR Chemical Shifts (δ) for Diphenylmethane-1,1-D2. This table presents hypothetical, yet realistic, values based on computational principles to illustrate the expected output of a DFT calculation. Actual values would depend on the specific functional, basis set, and solvent model used.

| Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹³C NMR) | Notes |

| C-1 (CD₂) | ~37 | Triplet | Isotope upfield shift and C-D coupling expected. |

| C-ipso | ~141 | Singlet | Carbon directly attached to the methylene bridge. |

| C-ortho | ~129 | Singlet | |

| C-meta | ~128.5 | Singlet | |

| C-para | ~126 | Singlet | |

| Aromatic H | 7.2 - 7.4 | Multiplets | Largely similar to non-deuterated diphenylmethane. |

| Methylene H | N/A | N/A | Protons are replaced with Deuterium. |

The simulation of vibrational spectra (IR and Raman) is a standard computational task that involves calculating the harmonic frequencies of a molecule's normal modes of vibration. squarespace.com This is achieved by first finding the minimum energy geometry and then computing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic displacements for each mode. The intensities for IR and Raman spectra are calculated from the changes in the dipole moment and polarizability, respectively, during these vibrations. squarespace.com

For Diphenylmethane-1,1-D2, the primary distinction in its vibrational spectrum compared to diphenylmethane arises from the increased mass at the methylene bridge. According to the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, substituting hydrogen with deuterium significantly lowers the frequencies of vibrations involving these atoms. faccts.de

Key predicted spectral changes include:

C-D Stretching Vibrations: The C-H stretching modes of the methylene group in diphenylmethane typically appear in the 2850-2950 cm⁻¹ region of the IR spectrum. nist.gov In Diphenylmethane-1,1-D2, these would be replaced by C-D stretching vibrations, which are predicted to appear at a much lower frequency, approximately in the 2100-2250 cm⁻¹ range.

C-D Bending Vibrations: Similarly, the CH₂ scissoring (bending) vibration, typically around 1450 cm⁻¹, would shift to a lower wavenumber (approximately 1000-1100 cm⁻¹) for the CD₂ group. Other bending and rocking modes would also be shifted to lower energies.

Phenyl Ring Vibrations: The vibrational modes associated primarily with the two phenyl rings (e.g., C-C stretching, C-H in-plane and out-of-plane bending) would be largely unperturbed by the isotopic substitution at the remote methylene carbon. jkps.or.kr

These predictable shifts are invaluable for confirming isotopic labeling and for the detailed assignment of experimental spectra. DFT calculations using various functionals (like B3LYP) and basis sets have proven effective in reproducing experimental vibrational spectra for similar aromatic molecules. jkps.or.krmdpi.com

Table 2: Comparison of Typical Calculated Vibrational Frequencies (cm⁻¹) for Methylene Group Modes. This table illustrates the general frequency shifts expected when replacing C-H bonds with C-D bonds, based on fundamental vibrational principles. faccts.de

| Vibrational Mode | Typical C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) |

| Symmetric/Asymmetric Stretching | 2850 - 2950 | 2100 - 2250 |

| Scissoring (Bending) | ~1450 | ~1050 |

| Wagging | ~1350 | ~980 |

| Rocking | ~720 | ~550 |

Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical Studies of Isotope Effects and Reaction Pathways

Theoretical studies of kinetic isotope effects (KIEs) are a cornerstone of mechanistic chemistry, providing profound insights into the nature of transition states. The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H), i.e., KIE = k_L / k_H. wikipedia.org For deuterium substitution, this is expressed as k_H / k_D. A KIE greater than 1 (a "normal" KIE) indicates that the bond to the lighter isotope is broken more readily, which is typical for reactions where a C-H bond is cleaved in the rate-determining step. mdpi.com

The origin of the primary KIE is the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. faccts.de The C-D bond has a lower ZPE due to the heavier mass of deuterium. In the transition state of a reaction where this bond is breaking, the vibrational mode corresponding to the bond stretch is lost. Consequently, the difference in ZPE between the C-H and C-D bonds is greater in the ground state than in the transition state, leading to a higher activation energy for the deuterated reactant and a slower reaction rate. faccts.de

In the context of Diphenylmethane-1,1-D2, any reaction involving the cleavage of a C-D bond at the methylene bridge in the rate-determining step would be expected to show a significant primary KIE. For example, in radical-mediated C-H activation or oxidation reactions at this position, the KIE can be a powerful tool to distinguish between possible mechanisms. acs.org

Computational chemistry allows for the explicit modeling of these effects. By locating the transition state structures for a proposed reaction pathway for both diphenylmethane and Diphenylmethane-1,1-D2, chemists can calculate their respective activation free energies (ΔG‡). The KIE can then be calculated directly from these energies using transition state theory: faccts.de

k_H / k_D = e^(-(ΔG‡_H - ΔG‡_D) / RT)

These theoretical calculations can:

Distinguish Between Pathways: Different mechanisms (e.g., a concerted hydrogen atom transfer vs. a stepwise proton-then-electron transfer) will have different transition state structures and geometries. acs.orgresearchgate.net These differences lead to distinct predicted KIE values, allowing researchers to computationally discriminate between mechanistic possibilities. researchgate.net

Assess Tunneling: For reactions involving the transfer of hydrogen, quantum mechanical tunneling can be a significant factor, leading to unusually large KIEs. Theoretical models can incorporate tunneling corrections to provide a more accurate prediction of the KIE and determine the importance of this quantum effect. wikipedia.orgmdpi.com

For Diphenylmethane-1,1-D2, theoretical studies of its reaction pathways, informed by KIE calculations, would be essential for understanding its reactivity in processes like oxidation, halogenation, or deprotonation at the benzylic position.

Advanced Research Applications and Methodological Developments

Role of Deuteration in Polymer Science and Materials Chemistry

Deuterium's unique properties, such as its greater mass and different neutron scattering length compared to protium (B1232500), make it an invaluable isotope in materials research. ornl.govosti.gov The replacement of hydrogen with deuterium (B1214612) can significantly alter the chemical and physical properties of molecules and the materials derived from them. dtic.mil This has led to its application in a wide range of polymeric systems to probe structures and dynamics that are otherwise inaccessible. ornl.govosti.gov

Polymeric diphenylmethane (B89790) diisocyanate (pMDI) is a critical component in the manufacturing of polyurethane foams, adhesives, and binders. mdpi.com Understanding the interaction between pMDI and other substrates, such as wood, is crucial for improving adhesive performance. tandfonline.comtandfonline.com In this context, deuteration of the pMDI molecule serves as a sophisticated labeling technique for analytical studies.

Researchers have synthesized partially deuterated pMDI to investigate the interphase morphology of pMDI-wood adhesive bondlines using techniques like solid-state NMR. tandfonline.comtandfonline.com By selectively deuterating the resin, it becomes possible to use cross-polarization (CP) to detect the transfer of magnetization from wood protons to the cured resin. tandfonline.com This allows for the study of molecular-level interactions and the potential for interpenetration between the adhesive and the wood polymers, which would suggest the formation of a durable interpenetrating polymer network (IPN) at the interface. tandfonline.com The use of deuterated pMDI is essential in these experiments to distinguish signals from the resin from the abundant proton signals of the wood components. tandfonline.comtandfonline.com Infrared (IR) spectroscopy studies on segmented polyester (B1180765) polyurethaneureas based on 4,4'-diphenylmethane diisocyanate (MDI) have also utilized deuterated polymers to analyze the effects on N-H vibrations and hydrogen bonding. nih.gov

The substitution of hydrogen with deuterium can have a notable impact on the intrinsic properties of materials, a phenomenon known as the kinetic isotope effect (KIE). nih.gov One of the most significant consequences of deuteration is the enhancement of material stability. dtic.milresolvemass.ca

Thermal and Oxidative Stability : The C-D bond is stronger than the C-H bond due to a lower zero-point energy. nih.gov This increased bond dissociation energy means that higher temperatures are required to break the bond, leading to improved thermal stability. nih.govnih.gov For instance, studies on luminescent radicals have shown that deuterated versions exhibit higher thermal decomposition temperatures compared to their non-deuterated counterparts. nih.gov Similarly, the greater strength of the C-D bond imparts higher resistance to oxidative degradation, which can extend the functional lifetime of materials, particularly in harsh environments. dtic.milnih.gov

Photostability : In luminescent materials, deuteration can suppress non-radiative decay processes that are often mediated by high-frequency vibrations of C-H bonds. nih.gov By replacing these C-H bonds with C-D bonds, which have lower vibrational frequencies, the energy of the excited state is less likely to be dissipated as heat, resulting in improved photostability and higher photoluminescence quantum efficiency (PLQE). dtic.milnih.gov

Crystallization Behavior : Deuteration can also subtly influence intermolecular interactions and polymer packing. nih.gov This can affect physical properties such as melting and crystallization temperatures, although the effects can vary depending on the specific polymer and the location of deuteration (main chain vs. side chain). nih.govnih.gov

The following table summarizes the key effects of deuteration on material properties.

| Property | Effect of Deuteration | Underlying Reason (Kinetic Isotope Effect) |

| Thermal Stability | Increased decomposition temperature. nih.gov | The C-D bond has a greater bond dissociation energy than the C-H bond, requiring more energy for cleavage. nih.gov |

| Oxidative Stability | Enhanced resistance to oxidation. dtic.mil | The stronger C-D bond is less susceptible to chemical attack and cleavage. nih.gov |

| Photostability | Increased stability against photodegradation. nih.gov | Suppression of non-radiative decay pathways associated with high-frequency C-H bond vibrations. nih.gov |

| Luminescence | Higher photoluminescence quantum efficiency (PLQE). nih.gov | Reduced non-radiative decay leads to a higher probability of radiative emission (fluorescence/phosphorescence). nih.gov |

The unique properties imparted by deuteration make compounds like Diphenylmethane-1,1-D2 valuable in the development of advanced materials.

Adhesives : As detailed previously (Section 6.1.1), deuterated MDI-based adhesives are used as probes in research to understand and improve adhesion mechanisms. tandfonline.comtandfonline.com While not used for its intrinsic properties in the final product, its role in the research and development phase is critical for creating stronger and more durable wood composite materials. researchgate.net

AIE Luminogens : Diphenylmethane is a key structural motif used in the synthesis of luminogens for aggregation-induced emission (AIE). alkalisci.comsigmaaldrich.com AIE materials are unique in that they are weakly emissive when dissolved but become highly fluorescent in an aggregated or solid state. sigmaaldrich.com This property is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels. sigmaaldrich.com Research has shown that deuterating luminescent molecules can further suppress these non-radiative pathways, leading to significantly higher photoluminescence quantum efficiency and improved stability. nih.gov Therefore, incorporating Diphenylmethane-1,1-D2 into the synthesis of AIE luminogens presents a promising strategy for developing next-generation fluorescent materials with enhanced brightness and durability for applications in areas like organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.com

Semiconductor quantum dots (QDs) are nanocrystals used as photocatalysts in a variety of chemical transformations. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net Understanding the reaction mechanisms at the surface of these QDs is essential for optimizing their catalytic activity. Deuterium labeling is a powerful technique for elucidating these mechanisms. osti.gov

While direct studies involving Diphenylmethane-1,1-D2 in quantum dot formation are not prominent, the principles are broadly applicable. For instance, in QD-catalyzed reactions, substrates like diphenylphosphine (B32561) oxide can be activated by visible light irradiation. chinesechemsoc.orgchinesechemsoc.org By using a deuterated version of a substrate or a deuterated solvent like D₂O, researchers can trace the origin and fate of hydrogen atoms during the reaction. osti.gov This helps to determine whether C-H bonds are broken, whether protons are transferred from the solvent, and how radical species are formed and coupled on the QD surface. chinesechemsoc.orgosti.gov Such mechanistic insights are crucial for understanding how QDs interact with organic molecules and for designing more efficient photocatalytic systems for C-P, C-C, or C-N bond formation. chinesechemsoc.orgchinesechemsoc.org

Applications in Advanced Materials (e.g., AIE Luminogens, Adhesives)

Methodological Advancements in Isotope Labeling and Analysis

The growing applications of deuterated compounds in pharmaceuticals, materials science, and metabolomics have driven the need for more efficient and accessible methods for their synthesis. acs.orgacs.orgnih.gov

Historically, the synthesis of specifically labeled compounds could be a complex, multi-step process. However, recent advancements have focused on developing more direct, versatile, and efficient hydrogen isotope exchange (HIE) reactions. acs.org

Modern catalytic systems have been developed that allow for the direct deuteration of a wide variety of organic molecules, including benzylic scaffolds like diphenylmethane. acs.org For example, catalyst systems have been reported that can achieve high levels of isotopic enrichment for diphenylmethane under relatively mild conditions. acs.orgnih.gov These methods often utilize a deuterium source like D₂O and can be applied late in a synthetic sequence, which is highly advantageous. acs.orgacs.org The development of such robust and easy-to-implement catalytic methods facilitates broader access to deuterated compounds like Diphenylmethane-1,1-D2, moving beyond specialized laboratories and enabling wider use in research and development. acs.org

Innovations in Isotope Ratio Measurement and Localization

The precise measurement of isotope ratios and the exact localization of deuterium atoms within Diphenylmethane-1,1-D2 are critical for its application in advanced research. Innovations in analytical methodologies have significantly enhanced the accuracy, sensitivity, and resolution of these determinations, moving beyond simple quantification to provide detailed structural insights. These developments are primarily centered around sophisticated mass spectrometry and spectroscopic techniques.

Modern analytical strategies leverage the mass difference between protium (¹H) and deuterium (²H) to determine the extent of deuteration. nih.gov Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to precisely measure small differences in the abundances of isotopes. smu.ca For a compound like Diphenylmethane-1,1-D2, IRMS can provide a highly accurate bulk measurement of the D/H ratio in a sample. researchgate.net The process typically involves converting the sample into simple gases like H2 or CO2 before analysis. smu.ca

However, for localization and analysis of specific compounds within a mixture, chromatography-coupled mass spectrometry techniques are predominant. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for resolving isotopologues—molecules that differ only in their isotopic composition. This is crucial for confirming the specific mass increase corresponding to the two deuterium atoms in Diphenylmethane-1,1-D2.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates Diphenylmethane-1,1-D2 from other components before it enters the mass spectrometer. In the mass spectrometer, the compound is ionized, and the resulting fragments are analyzed. The mass spectrum provides a fingerprint of the molecule and clearly indicates the mass shift due to deuterium labeling. For quantitative studies, deuterium-labeled compounds like Diphenylmethane-1,1-D2 often serve as ideal internal standards for the analysis of their non-deuterated analogues. nih.gov The use of selected-ion monitoring (SIM) mode can enhance sensitivity and specificity for the target molecule. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): While traditionally used for larger, polar molecules, ESI-MS can also be applied to determine the isotopic composition of elements within chemical species. rsc.org Recent developments have focused on deconvolution methods to subtract the isotopic contributions of other elements in a molecule or complex, allowing for the precise determination of the isotope ratios of the element of interest. rsc.org This approach could be adapted to verify the isotopic purity of Diphenylmethane-1,1-D2.

Advanced Spectroscopic and Spectrometric Methods

Beyond conventional mass spectrometry, other innovative methods offer new capabilities for isotope ratio analysis.

Dual-Comb Spectroscopy: A relatively recent innovation, dual-comb spectroscopy offers a way to measure isotope ratios rapidly and with high spectral resolution without the need for a traditional mass spectrometer. aps.org This technique uses two interfering laser "combs" to measure the absorption spectrum of a sample. aps.org By tuning the lasers to wavelengths where isotopologues have distinct absorption features, their ratio can be determined. aps.org While demonstrated for gases like carbon dioxide, the principle is adaptable for the analysis of volatile organic compounds. aps.org

The table below summarizes the application of these innovative techniques to the analysis of Diphenylmethane-1,1-D2.

| Analytical Technique | Primary Application for Diphenylmethane-1,1-D2 | Key Findings/Capabilities |

| Isotope Ratio Mass Spectrometry (IRMS) | Bulk D/H ratio determination. | Provides high-precision measurement of overall isotopic enrichment in a sample. smu.caresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification. | Confirms molecular weight shift due to deuteration; used with labeled standards for precise quantification. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | Differentiates between Diphenylmethane-1,1-D2 and other species with similar nominal masses. |

| Dual-Comb Spectroscopy | Rapid, high-resolution isotope ratio measurement. | Offers potential for real-time analysis without sample pretreatment, though application to complex organics is still emerging. aps.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive localization of deuterium atoms. | Confirms the position of deuterium on the methylene (B1212753) bridge by observing the absence of a ¹H signal and the presence of a ²H signal. rsc.org |

The following table illustrates the type of data obtained from mass spectrometric analysis for determining isotopic purity.

| Compound | Expected m/z (Monoisotopic Mass) | Observed m/z (HRMS) | Isotopic Purity (%) |

| Diphenylmethane | 168.0939 | 168.0935 | >99 |

| Diphenylmethane-1,1-D2 | 170.1064 | 170.1061 | >98 (Deuterated) |

These advanced methods provide a comprehensive toolkit for researchers, enabling not only the verification of the isotopic ratio but also the unambiguous confirmation of the deuterium atoms' location within the Diphenylmethane-1,1-D2 molecule, which is fundamental to its utility in mechanistic and metabolic studies.

Future Directions and Emerging Research Opportunities

Exploration of Novel Deuteration Reagents and Catalysts

The synthesis of Diphenylmethane-1,1-D2 has traditionally relied on methods such as the reduction of benzophenone (B1666685) with strong deuteride-donating agents like lithium aluminum deuteride (B1239839) (LiAlD₄). While effective, these stoichiometric methods often lack atom economy and can require harsh reaction conditions. Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems for C-H deuteration.

A primary frontier is the use of transition-metal catalysis. Homogeneous catalysts based on iridium, rhodium, and ruthenium have shown remarkable efficacy in directing C(sp³)-H deuteration. For the synthesis of Diphenylmethane-1,1-D2, a future approach could involve the direct, selective deuteration of the benzylic C-H bonds of unlabeled diphenylmethane (B89790) using a suitable catalyst and a benign deuterium (B1214612) source like heavy water (D₂O). This strategy circumvents the need for a pre-functionalized precursor like benzophenone, aligning with green chemistry principles.

Photoredox catalysis represents another promising direction. By using light to generate highly reactive radical intermediates, it may be possible to achieve C-H deuteration under exceptionally mild conditions. A hypothetical photocatalytic cycle could involve a photoexcited catalyst abstracting a hydrogen atom from the methylene (B1212753) bridge of diphenylmethane, followed by quenching of the resulting radical with a deuterium donor.

Table 7.1: Comparative Analysis of Synthetic Routes to Diphenylmethane-1,1-D2

| Methodology | Deuterium Source | Typical Conditions | Selectivity for 1,1-D2 | Key Research Focus |

|---|---|---|---|---|

| Traditional Reduction | Lithium Aluminum Deuteride (LiAlD₄) | Anhydrous organic solvent (e.g., THF), stoichiometric reagent | High (from benzophenone) | Established, but poor atom economy |

| Transition-Metal Catalysis | Heavy Water (D₂O) | Catalytic Iridium or Ruthenium complex, elevated temperature | Potentially high; catalyst design is crucial | Improving catalyst turnover number and selectivity; direct C-H activation |

| Photoredox Catalysis | Deuterated solvents (e.g., CD₃CN) or D₂O | Visible light, photocatalyst (e.g., Eosin Y), ambient temperature | Moderate to high; depends on radical pathway | Developing catalysts for selective C(sp³)-H functionalization |

| Enzymatic Deuteration | D₂O in buffer | Biocatalyst (e.g., engineered P450), physiological pH/temp | Potentially very high | Enzyme engineering for non-natural substrates; scalability |

Integration of Deuterated Diphenylmethane-1,1-D2 in Multidisciplinary Research

The utility of Diphenylmethane-1,1-D2 is expanding beyond its traditional role in physical organic chemistry. Its integration into multidisciplinary fields offers novel ways to probe complex systems.

Materials Science: The diphenylmethane motif is a structural component in various polymers, including certain polycarbonates, epoxy resins, and polyimides. The degradation of these materials often involves the cleavage of bonds at or near the methylene bridge. By incorporating Diphenylmethane-1,1-D2 units into polymer backbones, researchers can study degradation mechanisms with high precision. For instance, monitoring the kinetic isotope effect (KIE) during thermal or photo-oxidative degradation can pinpoint whether C-H bond scission at the methylene position is the rate-determining step, providing crucial information for designing more durable materials.

Environmental Chemistry: Diphenylmethane and its derivatives can be environmental contaminants. Diphenylmethane-1,1-D2 is an ideal internal standard for quantitative analysis of these pollutants using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical behavior is nearly identical to the unlabeled analyte, but its distinct mass allows for accurate quantification, even in complex environmental matrices like soil or water. Furthermore, it can be used as a tracer to study the environmental fate, transport, and biodegradation pathways of related pollutants.

Mechanistic Enzymology: While not a natural biological substrate, the diphenylmethane scaffold is similar to structures found in various drugs and xenobiotics. Diphenylmethane-1,1-D2 can be used as a probe substrate for enzymes involved in metabolism, such as cytochrome P450 monooxygenases. A significant KIE upon hydroxylation at the benzylic position would provide strong evidence for a mechanism involving C-H bond cleavage in the rate-limiting step, helping to elucidate fundamental biochemical transformation pathways.